3-(Carboxymethyl)benzothiazolium bromide
Overview
Description
Benzothiazolium derivatives are a class of compounds that have garnered interest due to their diverse applications in organic synthesis, materials science, and biological activities. The compound of interest, 3-(Carboxymethyl)benzothiazolium bromide, is structurally related to various benzothiazolium salts that have been synthesized and studied in recent research. These compounds typically consist of a benzothiazole ring system with various substituents that can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of benzothiazolium salts often involves the condensation of benzothiazole derivatives with appropriate alkylating or acylating agents. For instance, N-(carboxyethyl)-2-methylbenzothiazolium bromide was synthesized by the condensation of 2-methylbenzothiazole with 3-bromopropionic acid under solvent-free conditions, yielding the product in excellent yield . Similarly, other related compounds, such as 2-(4-oxochromen-3-yl)benzothiazolium bromides, were synthesized using a one-pot condensation method . These methods highlight the versatility of benzothiazolium salts synthesis, which can be tailored to produce a wide range of derivatives, including the target compound 3-(Carboxymethyl)benzothiazolium bromide.
Molecular Structure Analysis
The molecular structure of benzothiazolium salts is often elucidated using techniques such as FTIR, NMR, and X-ray diffraction analysis. For example, the crystal structure of N-(carboxyethyl)-2-methylbenzothiazolium bromide was determined to crystallize in the triclinic space group with specific cell parameters, and its molecular geometry was optimized using Density Functional Theory (DFT) . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Benzothiazolium salts participate in various chemical reactions, including nucleophilic substitution reactions. The nature of the substituents on the benzothiazole ring influences the reactivity of the compound. For instance, the study of nucleophilic substitution reactions of benzothiazolium salts revealed the pathways and the group displaced from the central carbon atom of the dithiocarbamate system . These reactions are essential for the functionalization and further derivatization of benzothiazolium compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazolium salts are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, thermal stability, and photophysical behavior. For example, a metal-organic framework synthesized using an ionic liquid based on a benzothiazolium derivative was found to be thermally stable up to approximately 340°C and exhibited blue emission in the solid state at room temperature . These properties are important for the practical applications of benzothiazolium salts in various fields.
Scientific Research Applications
Catalytic Activities in Chemical Reactions
3-(Carboxymethyl)benzothiazolium bromide is utilized in various catalytic activities within chemical reactions. For instance, Swee Kuan Yen et al. (2007) demonstrated its application in the synthesis of Pd(II) complexes with N,S-heterocyclic carbene (NSHC) ligands. These complexes exhibit significant activity in Suzuki-Miyaura coupling of aryl bromides and activated aryl chlorides, indicating potential utility in organic synthesis and industrial applications (Swee Kuan Yen et al., 2007).
Molecular Structure and Synthesis
Studies focusing on the molecular structure and synthesis of benzothiazolium derivatives have been conducted. For example, Mohamed El Mehdi Mekhzoum et al. (2019) conducted structural characterization of N-(carboxyethyl)-2-methylbenzothiazolium bromide using various techniques like FTIR, NMR, and X-ray diffraction. Such detailed analyses help in understanding the compound's properties and potential applications in different scientific fields (Mohamed El Mehdi Mekhzoum et al., 2019).
Applications in Organometallic Chemistry
In organometallic chemistry, benzothiazolium bromides are key intermediates. For instance, Huynh et al. (2006) explored the reaction of allyl bromide with benzothiazole, leading to the formation of 3-(2-propenyl)benzothiazolium bromide, which is pivotal in synthesizing carbene complexes of IrI (Huynh et al., 2006).
Plant Growth Activity
Research by Mária Hanselová et al. (2021) highlights the impact of benzothiazolium bromides on plant growth. They synthesized novel benzothiazolium bromides and studied their effects on the growth of cucumber and corn seedlings, revealing both inhibitory and stimulatory effects at varying concentrations. This indicates potential applications in agriculture and plant sciences (Mária Hanselová et al., 2021).
Fluorescent Probes in Biological Studies
The compound has been used in the development of fluorescent probes. Lingjie Hou et al. (2019) synthesized a probe for detecting cyanide ions in aqueous solutions and living cells, showcasing the compound's relevance in biological and environmental monitoring (Lingjie Hou et al., 2019).
Safety And Hazards
The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
2-(1,3-benzothiazol-3-ium-3-yl)acetic acid;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S.BrH/c11-9(12)5-10-6-13-8-4-2-1-3-7(8)10;/h1-4,6H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEINBJHBQWSAHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)[N+](=CS2)CC(=O)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20518399 | |
Record name | 3-(Carboxymethyl)-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carboxymethyl)benzothiazolium bromide | |
CAS RN |
74385-09-4 | |
Record name | 3-(Carboxymethyl)-1,3-benzothiazol-3-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20518399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Carboxymethyl)benzothiazolium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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